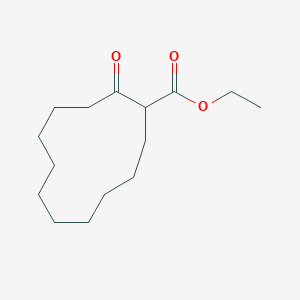
ETHYL 2-OXOCYCLODODECANECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-OXOCYCLODODECANECARBOXYLATE is a chemical compound with the molecular formula C15H26O3. It is an ester derivative of cyclododecanecarboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-OXOCYCLODODECANECARBOXYLATE typically involves the esterification of cyclododecanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-OXOCYCLODODECANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid.
Reduction: Cyclododecanol.
Substitution: Various substituted cyclododecanes depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 2-OXOCYCLODODECANECARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 2-OXOCYCLODODECANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclododecanecarboxylic acid
- Cyclododecanol
- Cyclododecanone
Uniqueness
ETHYL 2-OXOCYCLODODECANECARBOXYLATE is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent acid or alcohol derivatives. This uniqueness makes it valuable in specific applications where the ester functionality is required .
Propriétés
Numéro CAS |
4017-60-1 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
ethyl 2-oxocyclododecane-1-carboxylate |
InChI |
InChI=1S/C15H26O3/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14(13)16/h13H,2-12H2,1H3 |
Clé InChI |
ZFGBLKFUXOMVBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCCCCCCCCC1=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














